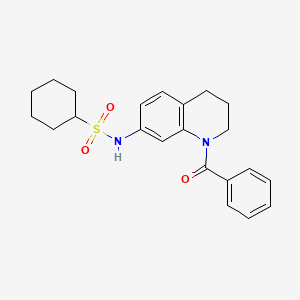

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

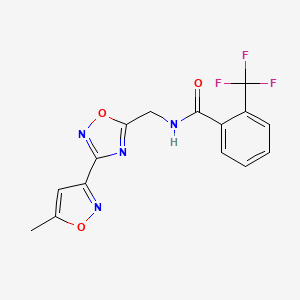

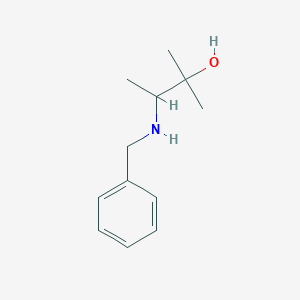

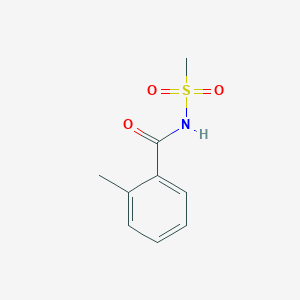

“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide” is a complex organic compound. It contains a benzoyl group, a tetrahydroquinoline group, and a cyclohexanesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The benzoyl group would contribute to the aromaticity of the molecule, while the tetrahydroquinoline group would introduce a bicyclic structure. The cyclohexanesulfonamide group would add another cyclic structure to the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The benzoyl group might undergo electrophilic aromatic substitution reactions, while the tetrahydroquinoline could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonamide group could potentially increase its solubility in water .Scientific Research Applications

Synthetic Applications

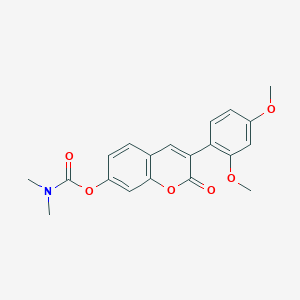

Cyclopropanation Processes : The compound has been explored in the context of synthesizing constrained amino acid systems, such as in the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid leading to novel heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Catalysis in Hantzsch Condensation : Research includes the development of novel nanosized N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, highlighting the versatility of sulfonamide derivatives in catalytic roles (Goli-Jolodar, Shirini, & Seddighi, 2016).

Anticancer Agent Synthesis : The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has been investigated, where the isoquinoline moiety plays a crucial role in the biological activity of these compounds (Redda, Gangapuram, & Ardley, 2010).

Biological Applications

Pro-Apoptotic Effects in Cancer Cells : The study of sulfonamide derivatives for their pro-apoptotic effects via activating p38/ERK phosphorylation in cancer cells signifies the therapeutic potential of these compounds in oncology (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).

Cytotoxicity of Thiosemicarbazone Derivatives : The synthesis and evaluation of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline thiosemicarbazone derivatives for cytotoxic potency against cancer cell lines provide insight into the structure-activity relationships critical for designing effective anticancer agents (Pingaew, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2012).

properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)cyclohexanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c25-22(18-8-3-1-4-9-18)24-15-7-10-17-13-14-19(16-21(17)24)23-28(26,27)20-11-5-2-6-12-20/h1,3-4,8-9,13-14,16,20,23H,2,5-7,10-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSBVQWMORNWLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2946485.png)

![6-Oxa-2-azaspiro[4.5]dec-8-ene;hydrochloride](/img/structure/B2946490.png)

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2946491.png)

![1-(2-{[(cyclohexylamino)carbonyl]amino}ethyl)-N-isopropyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2946492.png)

![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2946496.png)

![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2946499.png)

![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2946500.png)